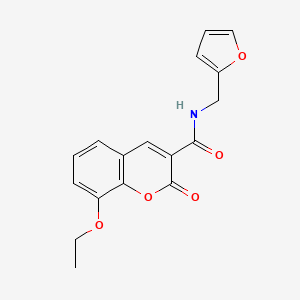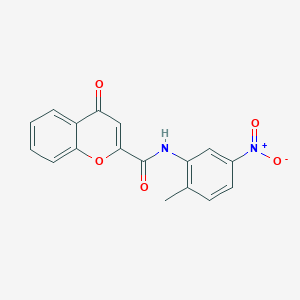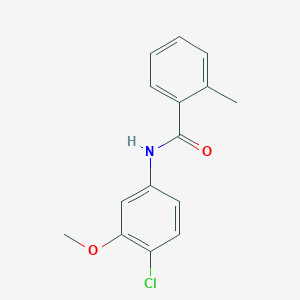
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethylbenzamide, also known as CDMB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDMB belongs to the class of benzamides and is a potent inhibitor of the enzyme protein kinase CK2. In
Mécanisme D'action
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethylbenzamide functions as a potent inhibitor of protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine kinase that plays a critical role in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting CK2, N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethylbenzamide disrupts these cellular processes, leading to cell death and inhibition of tumor growth.
Biochemical and Physiological Effects
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethylbenzamide has been found to induce apoptosis or programmed cell death in cancer cells. It also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Moreover, N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethylbenzamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethylbenzamide is its potent inhibitory activity against CK2, making it an attractive candidate for drug development. However, one of the limitations of N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethylbenzamide is its low solubility in water, which can affect its bioavailability and efficacy. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethylbenzamide is known to exhibit some toxicity, which can limit its therapeutic applications.
Orientations Futures
There are several future directions for the research on N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethylbenzamide. One of the areas of interest is the development of novel N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethylbenzamide derivatives with improved solubility and potency. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-tumor and anti-viral activities of N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethylbenzamide. Moreover, the potential use of N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethylbenzamide in combination with other chemotherapeutic agents or immunotherapies is an exciting area of research that warrants further investigation. Finally, the pre-clinical and clinical studies of N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethylbenzamide are needed to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethylbenzamide is a synthetic compound that has shown great potential in scientific research for its anti-tumor, anti-inflammatory, and anti-viral activities. The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethylbenzamide involves the reaction of 3,5-dimethylbenzoic acid with 4-chloro-2,5-dimethoxyaniline in the presence of thionyl chloride and dimethylformamide. N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethylbenzamide functions as a potent inhibitor of protein kinase CK2, leading to cell death and inhibition of tumor growth. While N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethylbenzamide has some limitations, such as low solubility and toxicity, it remains an attractive candidate for drug development. Future research on N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethylbenzamide is needed to explore its potential therapeutic applications fully.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethylbenzamide involves the reaction of 3,5-dimethylbenzoic acid with 4-chloro-2,5-dimethoxyaniline in the presence of thionyl chloride and dimethylformamide. The reaction mixture is then treated with N,N-dimethylformamide dimethyl acetal and stirred at room temperature for several hours. The resulting product is purified using column chromatography to obtain pure N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethylbenzamide.
Applications De Recherche Scientifique
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethylbenzamide has also been found to inhibit the growth of cancer cells and induce cell death in various cancer types, including breast, prostate, and colon cancer. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethylbenzamide has been shown to inhibit the replication of hepatitis C virus and herpes simplex virus.
Propriétés
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-10-5-11(2)7-12(6-10)17(20)19-14-9-15(21-3)13(18)8-16(14)22-4/h5-9H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGOFWXGSLNJCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5709797.png)
![3-chloro-4-nitrocyclopenta[a]indene](/img/structure/B5709802.png)
![N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5709809.png)



![2-{4-[(cyclohexylamino)carbonothioyl]-1-piperazinyl}acetamide](/img/structure/B5709829.png)
![N-{[(2,4-difluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5709833.png)

![5-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-(2-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5709844.png)


![3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5709868.png)
